molecular formula C7H10FN3 B2757744 5-fluoro-N-isopropylpyrimidin-4-amine CAS No. 1420889-42-4

5-fluoro-N-isopropylpyrimidin-4-amine

Cat. No. B2757744
CAS RN: 1420889-42-4
M. Wt: 155.176
InChI Key: VGTXJPQGPMUXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-isopropylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is available for purchase from certain chemical suppliers.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-fluoro-N-isopropylpyrimidin-4-amine and related compounds have been extensively studied for their applications in pharmaceuticals. One key research area is the development of potent inhibitors for various enzymes and receptors, which are critical in treating diseases like cancer. For example, Zhang et al. (2009) describe a practical synthesis method for a related compound, which is a key intermediate in creating potent deoxycytidine kinase inhibitors, relevant in cancer therapy (Zhang et al., 2009). Additionally, Lindgren et al. (2013) explored the biotransformation of β-secretase inhibitors, including structural analogs of this compound, potentially useful in treating Alzheimer's disease (Lindgren et al., 2013).

Agricultural and Pesticidal Applications

Research has also been conducted on the use of pyrimidin-4-amine derivatives in agriculture, particularly as insecticides and fungicides. Liu et al. (2021) synthesized novel pyrimidin-4-amine derivatives demonstrating significant insecticidal and fungicidal activities, indicative of their potential use in agriculture (Liu et al., 2021).

Synthesis and Chemical Properties

The synthesis and chemical properties of related fluoropyrimidines have been a significant focus of research. Wada et al. (2012) discussed the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which have potential applications as kinase inhibitors (Wada et al., 2012). Moreover, Ren et al. (2007) synthesized novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones with potential fungicidal activities (Ren et al., 2007).

Biomedical Applications

The use of fluorinated pyrimidines in biomedical research, particularly in imaging and diagnostics, has been explored. For example, Li and Selvin (1997) synthesized an isothiocyanate form of a lanthanide chelate highly luminescent when bound to terbium or europium, which could be attached to DNA for energy transfer measurements (Li & Selvin, 1997).

Mechanism of Action

properties

IUPAC Name

5-fluoro-N-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTXJPQGPMUXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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